N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-14-4-7-17(8-5-14)26-22(28)21-19(10-11-29-21)25-23(26)30-13-20(27)24-18-9-6-15(2)12-16(18)3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHBGCQCZAXAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 332947-11-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 489.65 g/mol. Its structure features a thieno[3,2-d]pyrimidine moiety linked to a dimethylphenyl group through an acetamide and sulfanyl connection.
Anticancer Properties
Several studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor cell proliferation by targeting specific kinases involved in cancer signaling pathways.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of kinases such as MEK1/2, which are crucial in the MAPK signaling pathway often dysregulated in cancers. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
-
Case Studies :
- In one study involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, compounds structurally related to this compound demonstrated effective growth inhibition at low micromolar concentrations (approximately 0.3 to 1.2 µM) .
- Another investigation highlighted the cytotoxic effects of similar thieno[3,2-d]pyrimidine derivatives on MCF7 breast cancer spheroids, suggesting that these compounds could be developed as novel anticancer agents .
Other Biological Activities
Research into the biological activities of this compound has also suggested potential applications beyond oncology:
- Anti-inflammatory Effects : Compounds with similar scaffolds have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Antimicrobial Activity : Preliminary studies indicate that certain thieno derivatives possess antimicrobial properties against various bacterial strains.
Data Summary Table
| Activity | Details |
|---|---|
| Anticancer | Inhibits cell proliferation in leukemia cell lines at low micromolar levels. |
| Mechanism | Likely involves MEK1/2 inhibition leading to reduced ERK phosphorylation. |
| Anti-inflammatory | Potential modulation of cytokine production; needs further exploration. |
| Antimicrobial | Preliminary evidence suggests activity against certain bacterial strains. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications
Thieno[3,2-d]pyrimidine vs. Benzo-Fused Analogs
- : N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Features a benzo-fused thieno[2,3-d]pyrimidine core. The hexahydro structure introduces saturation, enhancing conformational flexibility but reducing planarity compared to the target compound. The 4-ethylphenyl acetamide substituent increases lipophilicity relative to the target’s 2,4-dimethylphenyl group .
Positional Isomerism in Thienopyrimidine Cores
- : 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Utilizes a thieno[2,3-d]pyrimidine core (positional isomer of the target’s [3,2-d] system).
Substituent Variations
Aryl Group Modifications on the Pyrimidine Ring
- : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Substitutes the target’s 4-methylphenyl with a 4-chlorophenyl group, enhancing electronegativity. The 2-(trifluoromethyl)phenyl acetamide substituent introduces steric bulk and metabolic stability via the CF₃ group .
Alkyl vs. Aryl Substituents
- : 2-({3-Ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide Replaces the target’s 3-(4-methylphenyl) with a 3-ethyl group, reducing aromatic interactions.
Functional Group Comparisons
Sulfanyl vs. Oxygen Linkages
- : N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Replaces the sulfanyl bridge with an ether linkage, reducing nucleophilicity and altering electronic properties. The 5,6-dimethyl substituents on the thienopyrimidine core enhance hydrophobicity .
Structural and Physicochemical Data
*Calculated based on molecular formula C₂₃H₂₃N₃O₂S₂.
Implications of Structural Differences
- Electron-Withdrawing Groups (e.g., Cl, CF₃ in ): May improve binding affinity to charged targets but reduce solubility .
- Hydrophobic Substituents (e.g., ethyl, methyl in ): Enhance membrane permeability but may increase metabolic degradation .
- Saturation and Planarity: Saturated cores () offer conformational flexibility, while planar thienopyrimidine systems (Target, ) favor π-π stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
